

3,4-Dichloro-1H-pyrrolo[2,3-b]pyridine chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3,4-Dichloro-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B3032224

[Get Quote](#)

An In-Depth Technical Guide to **3,4-Dichloro-1H-pyrrolo[2,3-b]pyridine**: A Cornerstone for Modern Drug Discovery

Executive Summary

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a "privileged scaffold" in medicinal chemistry, prized for its ability to mimic the indole structure while offering unique electronic properties and hydrogen bonding capabilities.^{[1][2][3]} This guide provides a detailed examination of **3,4-Dichloro-1H-pyrrolo[2,3-b]pyridine**, a highly functionalized and versatile derivative. We will explore its core chemical properties, synthetic routes, reactivity profile, and critical applications as a building block in the development of targeted therapeutics, particularly kinase inhibitors. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful intermediate for next-generation pharmaceutical design.

The 7-Azaindole Scaffold: A Privileged Structure in Medicinal Chemistry

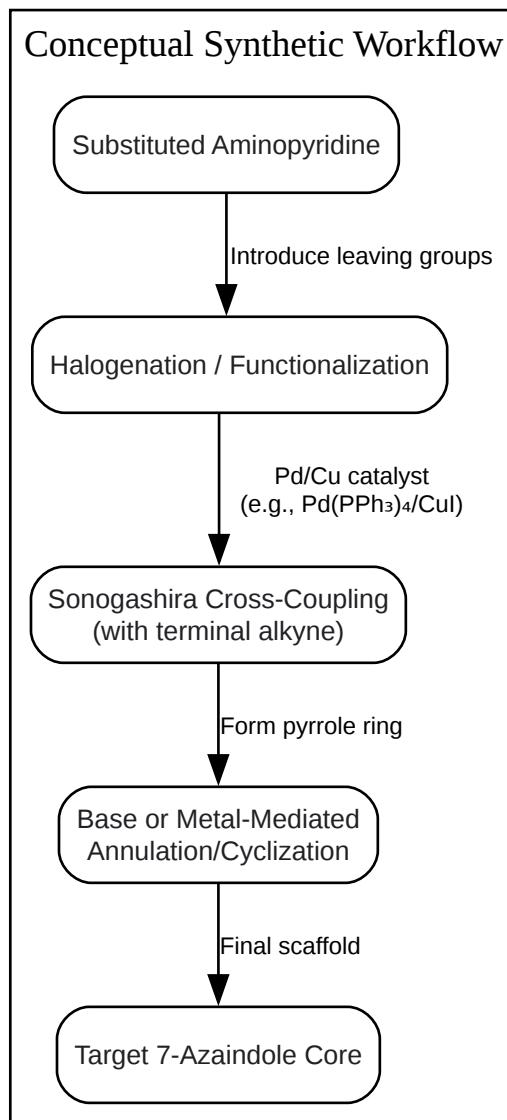
The 7-azaindole core is a bioisostere of indole, where a carbon atom in the benzene ring is replaced by a nitrogen atom. This seemingly subtle change introduces significant alterations to the molecule's properties, including enhanced solubility and a modified hydrogen bonding profile, which can lead to improved pharmacokinetic and pharmacodynamic characteristics in

drug candidates.^[3] The electron-deficient nature of the pyridine ring, fused to the electron-rich pyrrole ring, creates a unique electronic landscape that is challenging to synthesize but highly valuable for molecular recognition, particularly in the ATP-binding sites of kinases.^{[4][5]}

The subject of this guide, **3,4-Dichloro-1H-pyrrolo[2,3-b]pyridine**, serves as a powerful and strategically functionalized starting material. The two chlorine atoms provide distinct and addressable reaction sites, enabling chemists to perform selective modifications and build molecular complexity in a controlled, predictable manner.

Core Physicochemical Properties

A comprehensive understanding of a compound's physical and chemical properties is fundamental to its application in synthesis and research. The key properties of **3,4-Dichloro-1H-pyrrolo[2,3-b]pyridine** are summarized below.


Property	Value	Source
Molecular Formula	C ₇ H ₄ Cl ₂ N ₂	[6]
Molecular Weight	187.03 g/mol	[6]
CAS Number	1262408-75-2	[6]
Appearance	Off-white to light yellow solid (typical)	Varies by supplier
Storage	Room temperature, protect from light	[6] [7]

Note: Experimental values such as melting point and solubility may vary based on purity and crystalline form. Researchers should refer to the certificate of analysis from their specific supplier.

Synthesis and Mechanistic Considerations

The synthesis of substituted 7-azaindoles is non-trivial due to the electronic properties of the fused ring system.^[4] Classical indole syntheses often fail or provide low yields.^[4] Modern approaches frequently rely on the construction of the pyrrole ring onto a pre-functionalized pyridine precursor, often employing metal-catalyzed cross-coupling reactions.^{[1][4][8]}

A common strategy involves starting with a substituted aminopyridine. The workflow below illustrates a generalized, conceptual pathway for synthesizing a substituted 7-azaindole scaffold, highlighting the key transformations involved.

[Click to download full resolution via product page](#)

Caption: Conceptual workflow for 7-azaindole synthesis.

Representative Experimental Protocol: Synthesis of a Functionalized 7-Azaindole

While a specific, published, step-by-step synthesis for **3,4-Dichloro-1H-pyrrolo[2,3-b]pyridine** is not readily available in the provided search results, a highly relevant, large-scale synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole has been reported, demonstrating a practical and regiocontrolled route to a similarly functionalized core.^[9] The principles from this synthesis are directly applicable.

Objective: To synthesize a highly functionalized 7-azaindole derivative, illustrating key chemical transformations.^[9]

Materials:

- 4-Chloro-3-nitro-7-azaindole
- N-Bromosuccinimide (NBS)
- Sulfuric Acid
- Acetonitrile

Protocol:

- **Charging the Reactor:** To a suitable reaction vessel, charge 4-chloro-3-nitro-7-azaindole and acetonitrile.
- **Acidification:** Cool the mixture to 0-5 °C and slowly add concentrated sulfuric acid, maintaining the internal temperature below 10 °C.
- **Bromination:** Add N-Bromosuccinimide (NBS) portion-wise to the reaction mixture, ensuring the temperature remains between 0-10 °C. The use of NBS allows for a highly regioselective bromination.^[9]
- **Reaction Monitoring:** Stir the reaction mixture at 0-10 °C. Monitor the reaction progress by HPLC until the starting material is consumed.
- **Work-up and Isolation:** Upon completion, slowly add the reaction mixture to a pre-chilled solution of aqueous sodium bisulfite to quench excess bromine. Adjust the pH with an appropriate base (e.g., NaOH solution) to precipitate the product.

- Purification: Filter the resulting solid, wash with water, and dry under vacuum to yield the final product, 5-bromo-4-chloro-3-nitro-7-azaindole. This process is noted for its operational simplicity, avoiding liquid-liquid extractions by isolating the product via direct crystallization.
[\[9\]](#)

Reactivity and Functionalization

The utility of **3,4-Dichloro-1H-pyrrolo[2,3-b]pyridine** lies in the differential reactivity of its various positions, which allows for selective and sequential chemical modifications. The chlorine atoms at the C4 and C3 positions are the primary handles for introducing molecular diversity.

Caption: Reactivity map of the 7-azaindole core.

Nucleophilic Aromatic Substitution (SNAr)

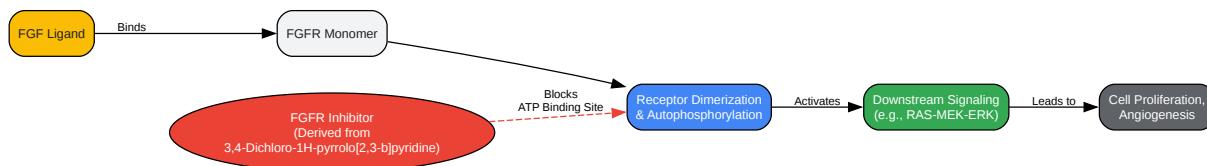
The electron-withdrawing effect of the pyridine nitrogen makes the chloro-substituents at the C4 and C6 positions susceptible to nucleophilic aromatic substitution.[\[10\]](#) This allows for the direct displacement of the chlorine atoms by a variety of nucleophiles, including amines, alcohols, and thiols, providing a straightforward method for introducing new functional groups.
[\[11\]](#)[\[10\]](#)

Palladium-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions are indispensable tools for functionalizing the 7-azaindole scaffold.[\[4\]](#)[\[12\]](#)

- Suzuki Coupling: The reaction of the chloro- or bromo-derivatives with boronic acids or esters to form C-C bonds.
- Sonogashira Coupling: The coupling of aryl halides with terminal alkynes, a key step in many azaindole synthesis pathways for building the pyrrole ring.[\[4\]](#)[\[8\]](#)
- Buchwald-Hartwig Amination: A powerful method for forming C-N bonds by coupling aryl halides with amines, which is often more versatile and milder than classical SNAr reactions.
[\[11\]](#)

The choice of catalyst, ligand, and base is critical for achieving high yields and selectivity, particularly when multiple reactive sites are present.[11]


Application in Drug Discovery: A Case Study in Kinase Inhibition

The 7-azaindole scaffold is a cornerstone in the design of kinase inhibitors.[5][6] The N1-H of the pyrrole and the N7 of the pyridine act as a hydrogen bond donor and acceptor, respectively, mimicking the adenine structure of ATP and enabling strong binding to the hinge region of the kinase active site.

Case Study: Fibroblast Growth Factor Receptor (FGFR) Inhibitors

Abnormal activation of the FGFR signaling pathway is implicated in various cancers.[13][14] Consequently, FGFRs are an attractive target for cancer therapy.[13][14] Several potent FGFR inhibitors have been developed based on the 1H-pyrrolo[2,3-b]pyridine scaffold.[13][14]

Starting with **3,4-Dichloro-1H-pyrrolo[2,3-b]pyridine**, medicinal chemists can utilize the reactivity described in Section 4.0 to build out a molecule that fits precisely into the FGFR active site. For instance, a Suzuki or SNAr reaction at the C4 position with a substituted aniline can introduce a moiety that occupies a hydrophobic pocket, while further functionalization at other positions can fine-tune potency and selectivity. Derivatives of 1H-pyrrolo[2,3-b]pyridine have shown potent inhibitory activity against FGFR1, 2, and 3, leading to the inhibition of cancer cell proliferation, migration, and the induction of apoptosis.[13]

[Click to download full resolution via product page](#)

Caption: Simplified FGFR signaling pathway and inhibitor action.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of **3,4-Dichloro-1H-pyrrolo[2,3-b]pyridine** is essential. The following information is a summary based on typical Safety Data Sheets (SDS) for related compounds.[\[7\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)

- Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[\[7\]](#)[\[15\]](#) A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if dust formation is likely or exposure limits are exceeded.[\[7\]](#)
- Handling: Avoid contact with skin, eyes, and clothing.[\[7\]](#)[\[16\]](#) Do not breathe dust.[\[7\]](#) Wash hands thoroughly after handling.[\[15\]](#)[\[16\]](#) Use only in a well-ventilated area.[\[7\]](#)[\[16\]](#)
- Storage: Keep the container tightly closed in a dry and well-ventilated place.[\[7\]](#)[\[16\]](#) For long-term stability and to maintain product quality, refrigeration and protection from light are recommended.[\[7\]](#)[\[16\]](#)
- Fire Fighting: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[\[17\]](#) Wear a self-contained breathing apparatus.[\[7\]](#) Hazardous decomposition products include carbon oxides, nitrogen oxides (NO_x), and hydrogen chloride gas.[\[7\]](#)
- First Aid:
 - Eyes: Rinse immediately with plenty of water for at least 15 minutes.[\[7\]](#)[\[16\]](#)
 - Skin: Wash off immediately with plenty of soap and water.[\[7\]](#)[\[16\]](#)
 - Inhalation: Remove to fresh air. If not breathing, give artificial respiration.[\[7\]](#)[\[17\]](#)
 - Ingestion: Rinse mouth with water. Call a physician or poison control center.[\[7\]](#)[\[17\]](#)

Always consult the specific SDS provided by your supplier before handling this chemical.

Conclusion

3,4-Dichloro-1H-pyrrolo[2,3-b]pyridine is more than just a chemical intermediate; it is a strategically designed building block that provides medicinal chemists with a reliable and versatile platform for innovation. Its unique electronic properties and multiple, distinct points for functionalization make it an invaluable tool in the rational design of targeted therapies. As our understanding of disease pathways deepens, the demand for such sophisticated molecular scaffolds will only increase, cementing the role of **3,4-Dichloro-1H-pyrrolo[2,3-b]pyridine** in the future of drug discovery.

References

- Santos, A. S., Mortinho, A. C., & Marques, M. M. B. (2018).
- Knochel, P., et al. (2013). Full functionalization of the 7-azaindole scaffold by selective metalation and sulfoxide/magnesium exchange.
- MySkinRecipes. **3,4-Dichloro-1H-pyrrolo[2,3-b]pyridine**. [\[Link\]](#)
- University of Nebraska - Lincoln. (2018).
- Safety Data Sheet. (2024).
- Ostrovska, H., et al. (2016). Synthesis and biological activity of 4-amino-3-chloro-1H-pyrrole-2,5-diones. *Journal of Enzyme Inhibition and Medicinal Chemistry*, 31(sup2), 142-149. [\[Link\]](#)
- ResearchGate. (2018).
- Laha, J. K., et al. (2020). Recent advances in the global ring functionalization of 7-azaindoles. *RSC Advances*, 10(29), 17167-17188. [\[Link\]](#)
- Qiu, Y., et al. (2018). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. *Organic Process Research & Development*, 22(9), 1278-1282. [\[Link\]](#)
- Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. *RSC Medicinal Chemistry*, 12(11), 1883-1890. [\[Link\]](#)
- Romagnoli, R., et al. (2013). The Azaindole Framework in the Design of Kinase Inhibitors. *Current Medicinal Chemistry*, 20(13), 1649-1678. [\[Link\]](#)
- Organic Chemistry Portal. Azaindole synthesis. [\[Link\]](#)
- Perez-Picaso, L. (2007). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. [\[Link\]](#)
- ResearchGate. (2012).
- Staszewska-Krajewska, O., & Cieniecka-Rosłonkiewicz, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. *Pharmaceuticals*, 14(4), 354. [\[Link\]](#)
- Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. *RSC Medicinal Chemistry*, 12(11), 1883-1890. [\[Link\]](#)

- Harris, C. R., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. *ACS Medicinal Chemistry Letters*, 10(11), 1548-1553. [\[Link\]](#)
- Arts, M., et al. (2018). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. *Molecules*, 23(11), 2821. [\[Link\]](#)
- PubChem. 4,6-dichloro-1H,2H,3H-pyrrolo[2,3-b]pyridine. [\[Link\]](#)
- MDPI. (2022). Progress in Catalytic Asymmetric Reactions with 7-Azaindoline as the Directing Group. [\[Link\]](#)
- PubChem. 4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine. [\[Link\]](#)
- ResearchGate. (2019).
- National Center for Biotechnology Information. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. [\[Link\]](#)
- NINGBO INNO PHARMCHEM CO.,LTD. (2024).
- Royal Society of Chemistry. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions. [\[Link\]](#)
- ResearchGate. (2012).
- NINGBO INNO PHARMCHEM CO.,LTD. (2024).
- MDPI. (2021).
- MDPI. (2021).
- ResearchGate. (2010). Synthesis of New 1H-Pyrrolo[3,4-c]pyridine-1,3(2H)-diones. [\[Link\]](#)
- Journal of Organic and Pharmaceutical Chemistry. (2012). Synthesis and biological screening of some Pyridine and Pyrrole derivatives of Pyrazolo [3, 4-c] pyrazoles. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3,4-Dichloro-1H-pyrrolo[2,3-b]pyridine [myskinrecipes.com]
- 7. fishersci.com [fishersci.com]
- 8. research.unl.pt [research.unl.pt]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Buy 4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine | 5912-18-5 [smolecule.com]
- 11. researchgate.net [researchgate.net]
- 12. Recent advances in the global ring functionalization of 7-azaindoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. static.cymitquimica.com [static.cymitquimica.com]
- 16. fishersci.com [fishersci.com]
- 17. aaronchem.com [aaronchem.com]
- To cite this document: BenchChem. [3,4-Dichloro-1H-pyrrolo[2,3-b]pyridine chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3032224#3-4-dichloro-1h-pyrrolo-2-3-b-pyridine-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com